2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol
Overview
Description
2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol is a chemical compound with the molecular formula C7H8BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol typically involves the reaction of 5-bromo-3-chloro-2-pyridinamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
[ \text{5-Bromo-3-chloro-2-pyridinamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where it serves as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 5-Bromo-2-chloropyridine
- 2-Bromo-3-chloropyridine
- 5-Bromo-2-fluoropyridine
Comparison: 2-(5-Bromo-3-chloro-2-pyridinylamino)ethanol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, as well as the ethanolamine moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethanolamine group allows for additional hydrogen bonding and solubility characteristics, which can be advantageous in certain applications.
Properties
IUPAC Name |
2-[(5-bromo-3-chloropyridin-2-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQUOGTSZXABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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